

Everolimus structure-activity relationship 40-O-(2-hydroxyethyl) sirolimus derivative

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Compound Focus: Everolimus

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Structural Modification and Physicochemical Consequences

The core structural difference between **everolimus** and sirolimus is the addition of a **2-hydroxyethyl group at the C(40) oxygen** position [1] [2] [3]. This alteration is summarized in the table below.

Feature	Sirolimus (Rapamycin)	Everolimus (40-O-(2-hydroxyethyl) derivative)
Chemical Modification	Parent compound	C(40) -O-(2-hydroxyethyl) addition [1]
Key Physicochemical Result	Higher lipophilicity	Increased water solubility [4] [5]
FKBP-12 Binding Affinity	~3-fold stronger binding [1]	~3-fold weaker binding [1]

This single change has several direct consequences:

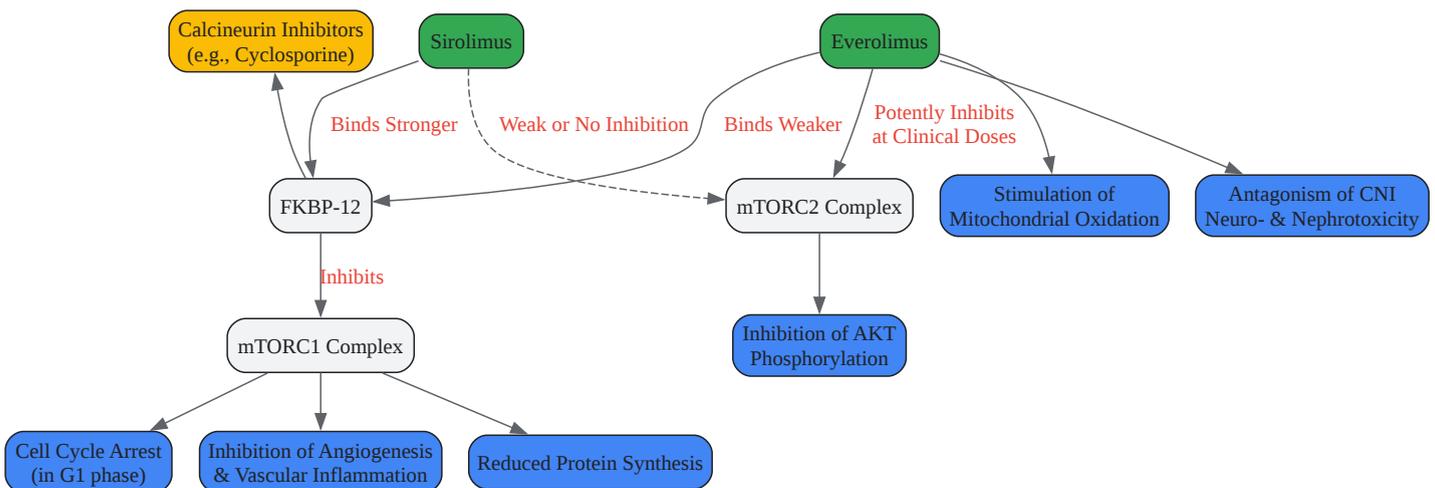
- **Enhanced Polarity and Solubility:** The hydroxyethyl group introduces a polar terminus, making **everolimus** more hydrophilic than sirolimus. This facilitated the development of oral formulations [5].

- **Steric Hindrance and Altered Protein Interactions:** The hydroxyethyl group sterically alters how **everolimus** interacts with proteins. This is the primary reason for its **weaker binding affinity to FKBP-12** and different interactions with drug metabolizing enzymes and transporters [1].

Pharmacodynamic and Mechanistic Implications

Despite sharing the same core mechanism of mTOR inhibition, the structural difference leads to distinct biological effects.

The following diagram illustrates the shared and distinct pathways affected by sirolimus and **everolimus**.



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The key differential effects are:

- **Differential mTOR Complex Inhibition:** While both drugs primarily inhibit mTORC1, **everolimus** demonstrates a **much higher potency in inhibiting the mTORC2 complex** at clinically relevant

concentrations. This leads to more effective inhibition of AKT phosphorylation, which may contribute to better outcomes in preventing chronic allograft rejection [1].

- **Distinct Effects on Cell Metabolism:** In neuronal and kidney cells, **everolimus antagonizes the negative effects of calcineurin inhibitors** on mitochondrial metabolism. In contrast, sirolimus enhances these toxic effects. Furthermore, **everolimus** stimulates mitochondrial oxidation, which sirolimus inhibits [1] [6].

Pharmacokinetic and Metabolic Differences

The structural modification was successful in achieving improved pharmacokinetic properties, as detailed in the following table compiled from comparative data [1].

Pharmacokinetic Parameter	Sirolimus	Everolimus
Systemic Bioavailability	~14-15% (humans) [1]	Higher than sirolimus (rats: 16% vs 10%); human absolute bioavailability not determined [1]
Time to Peak Concentration (t~max~)	~2 hours [1]	1-2 hours [1]
Elimination Half-life	~62 hours [1]	~28 hours [1]
Time to Steady State	~6 days [1]	~4 days [1]
Dosing Frequency	Once daily [1]	Twice daily [1]
Loading Dose	Recommended [1]	Not recommended [1]
Major Metabolism	Extensive 39-O-demethylation [1]	Hydroxylation at multiple sites (C11, C12, etc.); minimal demethylation [1]
Intrinsic Clearance	Higher [1]	~2.7-fold lower than sirolimus [1]

The C40 hydroxyethyl group makes **everolimus** a poorer substrate for intestinal efflux transporters like P-glycoprotein and significantly alters its interaction with cytochrome P450 (CYP) enzymes, particularly

CYP3A4 [1] [5]. This results in a **different metabolite profile** and a **slower rate of metabolism** for **everolimus** compared to sirolimus [1].

Experimental Evidence and Research Methodologies

Key experimental findings on the SAR of **everolimus** are derived from specific methodologies.

In Vivo Models for Toxicity and Distribution

Objective: To compare the effects of sirolimus and **everolimus** on cyclosporine-induced toxicity and study their tissue distribution [6].

- **Protocol:**
 - **Animal Model:** Two-week-old Wistar rats are allocated into treatment groups (e.g., control, cyclosporine alone, sirolimus alone, **everolimus** alone, cyclosporine+sirolimus, cyclosporine+**everolimus**) [6].
 - **Dosing:** Drugs are administered by oral gavage for 4-7 days. Example doses are cyclosporine (10 mg/kg/day) and mTOR inhibitors (3 mg/kg/day) [6].
 - **Metabolic Analysis:** After sacrifice, brain tissue extracts are analyzed using **multinuclear Magnetic Resonance Spectroscopy (MRS)** to quantify metabolic changes (e.g., glutamate, GABA, lactate) related to mitochondrial function [6].
 - **Tissue Distribution:** Drug concentrations in blood, whole brain tissue, and isolated brain mitochondria are quantified using **high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS)** [6].
- **Key Findings:** This study demonstrated that **everolimus**, unlike sirolimus, antagonized cyclosporine-induced inhibition of mitochondrial metabolism. Pharmacokinetic data showed that co-administration with **everolimus** decreased cyclosporine concentration in the brain, while **everolimus** itself could distribute into mitochondria [6].

In Vitro Models for mTOR Signaling

Objective: To compare the potency of sirolimus and **everolimus** on mTORC1 and mTORC2 signaling in human cells [1].

- **Protocol:**

- **Cell Culture:** Primary human aortic endothelial cells are stimulated (e.g., with HLA I) to activate the mTOR pathway [1].
- **Drug Treatment:** Cells are treated with **equi-effective concentrations** of sirolimus and **everolimus**, calculated based on typical clinical trough blood levels [1].
- **Pathway Analysis:** The effects are analyzed via **Western blotting** or similar techniques to detect phosphorylation levels of key downstream targets:
 - **mTORC1 activity:** Phosphorylation of p70S6K and S6RP.
 - **mTORC2 activity:** Phosphorylation of AKT and the integrity of the mTORC2 complex (dissociation of Rictor and Sin1) [1].
- **Key Findings:** At clinically relevant concentrations, **everolimus** was significantly more effective than sirolimus at inhibiting mTORC2 activation and subsequent AKT phosphorylation [1].

Conclusion

The 40-O-(2-hydroxyethyl) modification in **everolimus** is a critical determinant of its clinical profile. It results in:

- **Improved pharmacokinetics**, including a shorter half-life and different metabolic profile.
- **Distinct pharmacodynamics**, notably a **greater potency against mTORC2**.
- **A more favorable interaction with calcineurin inhibitors**, mitigating their toxic effects on cellular metabolism.

These differences underscore the importance of subtle structural changes in drug development and justify the clinical use of **everolimus** in settings where sirolimus may be less optimal.

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